Thebaol Acetate

Descripción

Contextualization within Natural Product Chemistry and Opium Alkaloids

Thebaol acetate (B1210297) is structurally related to phenanthrene (B1679779), a class of polycyclic aromatic hydrocarbons. naturalproducts.net It is considered a derivative of thebaol, a known constituent of opium, the dried latex obtained from the opium poppy, Papaver somniferum. nist.gov Opium is a complex mixture of over 80 benzylisoquinoline alkaloids, including medicinally significant compounds like morphine, codeine, papaverine, and noscapine. nih.gov

Thebaol itself is recognized as a marker for thebaine, another major opium alkaloid. nist.gov Thebaine is a crucial intermediate in the biosynthesis of other opioids and is also used in the illicit production of heroin. clockss.orgmdpi.com Consequently, the detection and characterization of thebaol and its derivatives, such as thebaol acetate, are of significant interest in forensic toxicology for distinguishing the origin of opiates. nist.govnih.gov For instance, the presence of acetylthebaol can be used to differentiate between the use of street heroin and the ingestion of poppy seeds. nist.gov

The chemical classification of this compound places it within the superclass of benzenoids and the class of phenanthrenes and their derivatives. naturalproducts.net Its molecular formula is C18H16O4. naturalproducts.net

Historical and Current Research Significance of Acetylated Natural Products

Acetylation, the process of introducing an acetyl group onto a compound, is a fundamental reaction in organic chemistry and plays a critical role in the biosynthesis and functional modification of natural products. researchgate.net The acetylation of natural products can significantly alter their chemical properties, such as stability, reactivity, and hydrophobicity. researchgate.netresearchgate.net This modification can lead to the structural diversification and functional optimization of bioactive molecules. researchgate.net

In the context of natural products, acetylation can serve several purposes:

Protection and Direction: Acetylation can act as a protective mechanism for certain functional groups during a multi-step biosynthetic pathway, guiding subsequent reactions to achieve a specific molecular architecture. researchgate.net

Structural Rearrangement: The introduction of an acetyl group can trigger structural rearrangements, leading to the formation of novel molecular scaffolds. researchgate.net

Formation of Double Bonds: Acetylation-triggered elimination reactions are a known mechanism for creating crucial double bonds within molecular structures. researchgate.net

Regulation of Biosynthesis: The dynamic interplay of acetylation and deacetylation can regulate the flow of metabolic pathways and the stability of intermediate compounds. researchgate.net

The study of acetylated natural products is a vibrant area of research, offering insights into biosynthetic pathways and providing strategies for the discovery of new drugs. researchgate.netnih.gov The ability of acetylation to modify the properties of molecules is also harnessed in various industrial applications, such as improving the properties of plant fibers for use in composites. researchgate.netmdpi.com

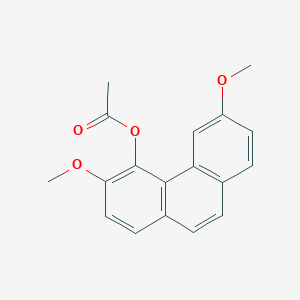

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

47192-97-2 |

|---|---|

Fórmula molecular |

C18H16O4 |

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

(3,6-dimethoxyphenanthren-4-yl) acetate |

InChI |

InChI=1S/C18H16O4/c1-11(19)22-18-16(21-3)9-7-13-5-4-12-6-8-14(20-2)10-15(12)17(13)18/h4-10H,1-3H3 |

Clave InChI |

RIUJHBDYSWDQNC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |

SMILES canónico |

CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |

Otros números CAS |

47192-97-2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Thebaol Acetate

Reaction Mechanisms and Kinetic Considerations in Acetate (B1210297) Ester Formation

The formation of acetate esters from phenols, or O-acylation, is a type of nucleophilic acyl substitution. ucalgary.ca The reaction mechanism can vary depending on whether the reaction is acid- or base-catalyzed.

Under acidic conditions, such as in the Fischer-Speier esterification, the carbonyl oxygen of the acetylating agent (e.g., acetic acid) is protonated. geeksforgeeks.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic oxygen. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., water) to form the ester. masterorganicchemistry.combyjus.com

In base-catalyzed acetylation, the base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. ucalgary.ca This phenoxide then attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). ucalgary.ca

The kinetics of phenol acylation have been studied, particularly in the context of heterogeneous catalysis. For example, the acylation of phenol with acetic acid over zeolites has been investigated to understand the reaction pathways and optimize conditions for the formation of specific products. researchgate.netacs.org These studies often involve developing kinetic models to describe the formation of various products and byproducts. acs.orgacs.org The rate of reaction is influenced by factors such as temperature, catalyst type, and the ratio of reactants. researchgate.netacs.org

The Fries rearrangement is a related reaction where aryl esters rearrange to aryl ketones in the presence of a Lewis acid like AlCl₃. ucalgary.ca This highlights the importance of reaction conditions in determining the final product, as O-acylation is kinetically favored, while C-acylation (leading to the ketone) is thermodynamically favored. ucalgary.ca

Chemo- and Regioselectivity in Thebaol Acetate Synthesis

Chemoselectivity and regioselectivity are fundamental concepts in organic synthesis that dictate the outcome of reactions on molecules with multiple functional groups or reactive sites. ethz.ch In the context of synthesizing this compound from thebaol, these principles are crucial for ensuring the desired product is formed efficiently.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over other different functional groups present in the substrate. ethz.ch The structure of thebaol (3,4-dimethoxyphenanthren-6-ol) contains a phenanthrene (B1679779) aromatic ring system with two methoxy (B1213986) groups and one phenolic hydroxyl group. The primary challenge in terms of chemoselectivity would be the selective reaction at the hydroxyl group without affecting the aromatic rings or the methoxy ether groups. Standard acetylating agents like acetic anhydride are highly chemoselective for hydroxyl groups over ether linkages and the relatively inert aromatic C-H bonds under mild reaction conditions. The lone pair of electrons on the phenolic oxygen is significantly more nucleophilic than the aromatic pi system, driving the reaction to occur exclusively at the -OH group.

Regioselectivity is the preference for bond formation or breaking at one specific position over all other possible positions. ethz.ch For the synthesis of this compound from thebaol, the issue of regioselectivity is straightforward. Since thebaol has only one hydroxyl group (at the C-6 position), the acetylation reaction can only occur at this site. Therefore, the synthesis is inherently 100% regioselective by virtue of the substrate's structure. There are no other competing hydroxyl groups that would lead to isomeric acetate products. This inherent selectivity simplifies the synthetic process, eliminating the need for protecting groups or complex catalyst systems to direct the reaction to a specific site. walisongo.ac.id The combination of high chemoselectivity and inherent regioselectivity makes the acetylation of thebaol a highly efficient and predictable transformation.

Advanced Analytical Characterization of Thebaol Acetate and Its Derivatives

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical tool for elucidating the structure and confirming the identity of chemical compounds. When coupled with chromatographic separation, it offers high sensitivity and specificity for the analysis of thebaol acetate (B1210297).

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds. For polar molecules like thebaol, derivatization is often employed to improve chromatographic properties and produce characteristic mass spectra. nist.gov While thebaol itself can be derivatized with agents like trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA), the acetylated form, thebaol acetate, can be analyzed directly. nist.govnih.gov Acetyl-thebaol has been noted as a useful compound for distinguishing the origins of heroin samples. nist.govresearchgate.net

In GC-MS, electron ionization (EI) is a common technique that uses a high-energy electron beam to ionize molecules, causing them to fragment in predictable patterns. azom.com The molecular formula for this compound is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol . lgcstandards.com

The mass spectrum of this compound under EI would be expected to show a molecular ion peak (M⁺˙) at m/z 296. A primary and highly characteristic fragmentation pathway for acetylated compounds is the loss of the acetyl group. For this compound, this would involve the cleavage of the ester bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would produce a prominent fragment ion corresponding to thebaol at m/z 254. Further fragmentation would likely follow the patterns observed for thebaol itself.

Table 1: Predicted Diagnostic Ions for this compound in GC-EI-MS

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | 296 | [C₁₈H₁₆O₄]⁺˙ |

| Loss of Ketene | 254 | [M - C₂H₂O]⁺˙ |

| Loss of Acetyl Radical | 253 | [M - C₂H₃O]⁺ |

| Thebaol Fragment | 254 | Ion corresponding to thebaol structure |

| Further Fragmentation | <254 | Subsequent losses from the thebaol fragment |

This table is based on general principles of mass spectrometry and the known molecular structure of this compound. The m/z values represent the most likely significant ions.

The fragmentation of other thebaol derivatives, such as TMS and TBDMS ethers, is known to proceed through the unusual consecutive loss of two radicals, which violates the "even-electron rule". nist.govnih.govresearchgate.net For instance, TMS-thebaol shows a characteristic loss of two methyl radicals. lgcstandards.com

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural confirmation by isolating a specific ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. This technique is invaluable for distinguishing between isomers and enhancing signal-to-noise in complex matrices. ucl.ac.ukcapes.gov.br

In the analysis of this compound, the molecular ion (m/z 296) or a primary fragment ion (e.g., m/z 254) could be selected as the precursor ion. The resulting product ion spectrum would provide a highly specific fingerprint for the molecule. For instance, fragmenting the m/z 254 ion would yield a spectrum characteristic of the thebaol backbone, confirming the identity of the core structure. This approach is particularly useful in forensic and metabolic studies where unambiguous identification is critical. ucl.ac.uknih.gov The fragmentation pathways of related heroin alkaloids have been extensively studied using tandem mass spectrometry, providing a strong basis for interpreting the spectra of compounds like this compound. capes.gov.br

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of a compound's elemental formula, providing a high degree of confidence in its identification. uci.edu

For this compound (C₁₈H₁₆O₄), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. bioanalysis-zone.com The precise mass measurement would be used to confirm its elemental composition, a critical step in the characterization of new derivatives or in reference material certification. mdpi.comfrontiersin.org The theoretical exact mass of this compound can be calculated based on the masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Oxygen: 15.994915). This technique is essential for differentiating between isomers and identifying unknown compounds in complex mixtures. frontiersin.orgnih.gov

Table 2: Accurate Mass Data for this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| This compound | C₁₈H₁₆O₄ | 296 | 296.10486 |

The exact mass is calculated based on the most abundant isotopes of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thebaol and its Acetylated Forms

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other components in a mixture prior to its detection and quantification.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. unodc.org It is particularly well-suited for determining the purity of a substance and for quantifying its concentration in various formulations. researchgate.netnih.govscielo.br

A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. nih.govpensoft.net A Certificate of Analysis for a this compound standard reported a purity of 99.69% as determined by HPLC with detection at 255 nm, indicating that the compound has a strong UV chromophore suitable for detection at this wavelength. lgcstandards.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. scielo.brnih.gov The method can be validated according to international guidelines to ensure its linearity, accuracy, precision, and robustness for quantitative analysis. pensoft.netscielo.br

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile and water (with formic acid or ammonium (B1175870) acetate) | Elution of the analyte from the column |

| Elution Mode | Isocratic or Gradient | Consistent or varied mobile phase composition |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Detection | UV, 255 nm | Quantification based on light absorbance |

| Column Temp. | 25 °C | Ensures reproducible retention times |

This table presents a plausible HPLC method based on published methods for similar compounds and available data for this compound. lgcstandards.comscielo.brpensoft.net

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a cornerstone technique for the analysis of this compound and related compounds, often chosen for its high resolution and sensitivity. unodc.orgnih.govresearchgate.net The choice of detector is critical and is tailored to the specific requirements of the analysis.

Flame Ionization Detector (FID): The Flame Ionization Detector (FID) is widely used for the quantitative analysis of organic compounds like this compound. sigmaaldrich.com It offers a robust, linear response over a wide concentration range. In the analysis of opium alkaloids, GC-FID provides reliable quantification, although derivatization is often necessary for polar compounds like morphine to improve their chromatographic behavior. un.org For instance, a GC-FID method for heroin analysis reported a limit of detection of 2.20 μg/mL and a limit of quantification of 7.33 μg/mL. researchgate.net

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as halogens. cdc.gov While this compound itself is not typically analyzed by ECD, its halogenated derivatives can be, significantly enhancing detection sensitivity. cdc.goveuropa.eu For example, the derivatization of analytes to form perfluoroacyl derivatives makes them highly responsive to ECD. nist.gov This approach is particularly useful for trace-level analysis where high sensitivity is paramount. The combination of derivatization with ECD can lower detection limits substantially compared to FID. europa.eu

The performance of GC methods can be influenced by various factors, including the choice of carrier gas, column type, and temperature programming. marshall.edu For complex matrices, careful sample preparation, including extraction and cleanup, is essential to minimize interference and ensure accurate results. merckmillipore.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural identification of this compound. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. thermofisher.com Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org For acetate groups, a characteristic singlet peak for the methyl protons typically appears in the range of δ 1.9-2.2 ppm. rsc.org The aromatic protons of the phenanthrene (B1679779) ring system of this compound would exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the acetate group is typically observed in the downfield region of the spectrum. The carbon atoms of the methoxy (B1213986) groups and the aromatic rings of this compound would have characteristic chemical shifts. mdpi.comnih.gov For example, the methoxy carbon signal often appears around δ 55 ppm. mdpi.com

A certificate of analysis for this compound confirms that its NMR data conforms to its structure. lgcstandards.com The following table shows typical chemical shifts for functional groups relevant to this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetate (CH₃) | ~2.10 carlroth.com | ~21 |

| Methoxy (OCH₃) | ~3.80 mdpi.com | ~55 mdpi.com |

| Aromatic (Ar-H) | ~7.0-8.0 | ~110-160 |

| Carbonyl (C=O) | - | ~170 |

| Note: These are approximate values and can vary depending on the solvent and other structural features. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the chemical bonds.

For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong absorption band for the carbonyl group of the acetate ester, typically appearing around 1760-1735 cm⁻¹.

C-O Stretch: Absorption bands for the C-O stretching of the ester and ether linkages, usually in the 1300-1000 cm⁻¹ region. mdpi.com

C-H Stretch: Bands corresponding to the stretching of aromatic and aliphatic C-H bonds.

C=C Stretch: Absorptions characteristic of the aromatic rings.

The fingerprint region of the IR spectrum, which is complex and unique for each compound, can also be used for identification. scielo.org.co

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the phenanthrene core of this compound. mhlw.go.jpnihs.go.jp The UV spectrum of a compound is a plot of absorbance versus wavelength.

This compound is expected to exhibit strong UV absorption due to its aromatic system. A certificate of analysis for this compound indicates an HPLC purity of 99.69% at a detection wavelength of 255 nm, suggesting significant absorbance at this wavelength. lgcstandards.com The UV spectrum of a related compound, 6-acetylcodeine, shows absorption maxima at 212 and 282 nm. caymanchem.com Extracts containing compounds with similar chromophores have shown absorption maxima around 254 nm. researchgate.net The solvent used can influence the position and intensity of the absorption bands. sigmaaldrich.comnih.gov

Specialized Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. sigmaaldrich.com For phenolic compounds like thebaol, derivatization is often beneficial as it can reduce tailing on chromatographic columns. nist.gov Acetylation, the process that forms this compound, is itself a derivatization technique. nih.gov

Common derivatization strategies for compounds similar to thebaol include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.comresearchgate.net This increases volatility and thermal stability. faa.gov

Acylation: Using reagents like acetic anhydride (B1165640) or perfluorinated anhydrides (e.g., trifluoroacetic anhydride - TFAA) to form ester derivatives. nist.govnist.gov Perfluoroacyl derivatives are particularly useful for enhancing sensitivity with an Electron Capture Detector (ECD). nist.gov

A study on thebaol and its analogs investigated derivatization with TMS, tert-butyldimethylsilyl (TBDMS), trifluoroacetyl (TFA), pentafluoropropionyl (PFP), and heptafluorobutyryl (HFB) groups. nist.govnist.gov

Derivatization can significantly improve detection limits and sensitivity in analytical methods. nih.gov

Improved Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks in GC, which enhances the signal-to-noise ratio and thus improves sensitivity. nist.gov

Enhanced Detector Response: As mentioned, converting an analyte to a halogenated derivative can dramatically increase its response on an ECD, leading to much lower detection limits. europa.eu

Increased Stability: Derivatization can increase the thermal stability of a compound, preventing its degradation in the hot GC injector and column, which ensures that a greater amount of the analyte reaches the detector. un.org

Assessment of Derivative Stability for Analysis

The chemical derivatization of thebaol is a prerequisite for its successful analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nist.gov This process converts the polar phenolic group into a less polar, more volatile, and more thermally stable moiety, which improves chromatographic peak shape and detection sensitivity. registech.comjfda-online.comnumberanalytics.com However, the conversion of thebaol into a new chemical entity—the derivative—necessitates a thorough assessment of that derivative's stability. The stability of the derivatized analyte is critical for ensuring the accuracy, precision, and reproducibility of quantitative analysis, as any degradation during sample preparation, storage, or analysis can lead to erroneous results. jfda-online.commedcraveonline.com

The stability of a thebaol derivative is not absolute and is influenced by the choice of derivatizing agent and the analytical conditions. The main degradation pathways that must be considered for these derivatives, particularly for acetate esters, are hydrolysis and oxidation. pharmaceutical-journal.com Forced degradation studies, which intentionally expose the analyte to harsh conditions such as extreme pH, high temperature, and oxidizing agents, are essential for identifying potential degradation products and establishing the stability-indicating power of an analytical method. medcraveonline.combiopharminternational.com

Key Factors Influencing Derivative Stability

The primary factors governing the stability of thebaol derivatives are the nature of the derivatizing group and the conditions of storage and analysis.

Silyl Derivatives (e.g., TMS, TBDMS): Silylation is a common and effective method for derivatizing phenols. registech.com The resulting trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are significantly more volatile and thermally stable. registech.comgcms.cz Their primary vulnerability is a sensitivity to moisture, which can cause hydrolysis back to the parent phenol (B47542). sigmaaldrich.com This requires that all solvents and glassware used during the derivatization and analysis be scrupulously dry. gnomio.com TBDMS derivatives are notably more stable against hydrolysis than TMS derivatives—by a factor of approximately 10,000—making them preferable for applications requiring higher stability or when samples cannot be analyzed immediately. registech.comsigmaaldrich.com For long-term storage, hydrolyzing the excess silylating reagent with a trace amount of water, followed by removal of the water with a drying agent, can enhance the stability of the final derivatized extract. acs.org

Acyl Derivatives (e.g., Acetate, TFA, PFP, HFB): Acylation, which includes acetylation to form this compound and perfluoroacylation, is another robust derivatization strategy. gcms.cz Fluoroacyl derivatives are known to be highly stable and volatile. gcms.cz this compound, as an ester, is primarily susceptible to pH-dependent hydrolysis. pharmaceutical-journal.compurdue.edu Both acid and base conditions can catalyze the cleavage of the ester bond, regenerating thebaol. purdue.edu Oxidation of the phenolic ring is another potential degradation pathway, which can be initiated by heat, light, or the presence of oxidizing agents. pharmaceutical-journal.com

Research Findings on Derivative Stability

While specific quantitative forced degradation data for this compound is not extensively published, the stability of its derivatives can be inferred from studies on thebaol and analogous compounds. Research has demonstrated that thebaol can be successfully derivatized with silylating (TMS, TBDMS) and acylating (TFA, PFP, HFB) reagents for GC-MS analysis, implying these derivatives possess sufficient stability under the required chromatographic conditions. nist.gov The use of acetyl-thebaol as a stable marker in heroin analysis further supports the viability of this derivative. nist.gov

The stability of acetate esters is well-documented. For instance, studies on prednisolone (B192156) acetate under forced degradation conditions reveal significant decomposition under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress, providing a relevant model for the expected behavior of this compound. d-nb.info Similarly, the stability of acetylcodeine, another acetylated alkaloid derivative, has been shown to be highly dependent on pH and temperature during storage. researchgate.net

The following table summarizes the general stability characteristics of common thebaol derivatives.

| Derivative Type | Derivatizing Agent Example | Key Stability Characteristics | Analytical Considerations |

| Silyl Ether (TMS) | BSTFA, TMSI | Low Hydrolytic Stability: Highly sensitive to moisture. sigmaaldrich.comGood Thermal Stability. registech.com | Requires anhydrous conditions for reaction and analysis. gnomio.com Samples should be analyzed quickly after preparation. gcms.cz |

| Silyl Ether (TBDMS) | MTBSTFA | High Hydrolytic Stability: ~10,000x more stable than TMS derivatives. registech.comExcellent Thermal Stability. sigmaaldrich.com | Preferred for complex matrices or when delayed analysis is expected. Higher molecular weight results in longer GC retention times. sigmaaldrich.com |

| Acyl Ester (Acetate) | Acetic Anhydride | Moderate Hydrolytic Stability: Susceptible to acid- and base-catalyzed hydrolysis. pharmaceutical-journal.compurdue.eduModerate Oxidative Stability. pharmaceutical-journal.com | pH of the sample and mobile phase must be controlled. Protect from excessive heat and light. pharmaceutical-journal.com |

| Perfluoroacyl Ester | TFAA, PFPA, HFBA | High Hydrolytic Stability: Generally very stable derivatives. gcms.czHigh Volatility. jfda-online.com | Reagents and byproducts can be acidic and may need to be removed or neutralized before GC analysis to prevent column damage. gcms.cz |

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMSI: N-Trimethylsilylimidazole; MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide; TFAA: Trifluoroacetic Anhydride; PFPA: Pentafluoropropionic Anhydride; HFBA: Heptafluorobutyric Anhydride.

The table below shows representative degradation data for Prednisolone Acetate from a stability-indicating TLC method study. This illustrates the typical susceptibility of a complex acetate ester to various stress conditions, which can be considered analogous to the expected behavior of this compound.

Table of Forced Degradation Data for Prednisolone Acetate (Analogous Compound)

| Stress Condition | % Degradation | Number of Degradation Products |

|---|---|---|

| Neutral Hydrolysis (Reflux) | 77.3% | 4 |

| Acidic Hydrolysis (5N HCl, Reflux) | 26.3% | 7 |

| Alkaline Hydrolysis (0.1N NaOH, Reflux) | 98.7% | 5 |

| Oxidative (H₂O₂, Reflux) | 21.05% | 3 |

| Wet Heat (Reflux) | 95.8% | 7 |

| Dry Heat | 18.5% | 5 |

Data sourced from a study on Prednisolone Acetate and is intended to be illustrative for a complex acetate ester. d-nb.info

Structure Activity Relationship Sar Investigations of Acetate Esters

Fundamental Principles of Structure-Activity Correlation

The foundational principle of structure-activity relationship (SAR) studies is that the biological activity of a molecule is intrinsically linked to its chemical structure. nih.govrsc.orgnih.govmdpi.com This relationship allows medicinal chemists to predict the effects of a compound and to design new molecules with enhanced potency or desired effects by systematically modifying their chemical architecture. nih.govum.edu.mtnih.gov The analysis of SAR enables the identification of the specific chemical groups, or pharmacophores, that are responsible for eliciting a biological response within an organism.

The nature and position of functional groups: The presence of the acetate (B1210297) ester, as well as any hydroxyl or methoxy (B1213986) groups on the thebaol core, would be critical determinants of activity.

The electronic properties of the molecule: The distribution of charge and the presence of electron-donating or electron-withdrawing groups can significantly impact binding affinities.

The stereochemistry of the molecule: The three-dimensional arrangement of atoms can lead to different biological activities between stereoisomers.

By systematically altering these features and observing the resulting changes in biological activity, a comprehensive SAR profile can be developed. This profile can then guide the design of new analogs with potentially more desirable properties.

Mechanistic Insights into Acetate Moiety Contribution to Biological Activity (drawing from analogous compounds where appropriate)

The addition of an acetate moiety to a parent molecule, such as the conversion of thebaol to thebaol acetate, can profoundly alter its biological activity. This is due to the changes in the molecule's physicochemical properties, such as its polarity, lipophilicity, and susceptibility to metabolic enzymes.

The position of the acetyl group on the thebaol nucleus would be a critical factor in determining the biological activity of this compound. Acetylation of a phenolic hydroxyl group, for instance, would mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule. This increased lipophilicity can enhance the molecule's ability to cross cell membranes and the blood-brain barrier, potentially leading to altered or enhanced central nervous system effects.

The configuration of the acetyl group, while less variable than its position in this specific case, is also a key consideration in SAR. The orientation of the ester carbonyl group can influence hydrogen bonding interactions with biological targets. Furthermore, the presence of the acetyl group can introduce steric hindrance, which may either promote or hinder binding to a target receptor or enzyme, depending on the specific topology of the binding site.

While this compound itself has a methyl group as its alkyl component, a theoretical SAR study would involve modifying this part of the molecule to understand the impact of alkyl chain length and saturation. In many classes of compounds, increasing the length of the alkyl chain of an ester can lead to a corresponding increase in lipophilicity, which often correlates with increased biological activity up to a certain point (the "cutoff effect").

For example, studies on other series of ester-containing compounds have demonstrated that antibacterial and antifungal activities can be optimized at a specific alkyl chain length. researchgate.netmdpi.com An increase in chain length can enhance membrane disruption, but excessively long chains may reduce bioavailability or hinder interaction with the target site.

Table 1: Illustrative Example of the Effect of Alkyl Chain Length on the Antibacterial Activity of a Hypothetical Series of Thebaol Esters

| Compound | Alkyl Chain | Minimum Inhibitory Concentration (MIC) in µg/mL (Hypothetical) |

| This compound | -CH3 | 100 |

| Thebaol Propionate | -CH2CH3 | 50 |

| Thebaol Butyrate | -(CH2)2CH3 | 25 |

| Thebaol Pentanoate | -(CH2)3CH3 | 50 |

| Thebaol Hexanoate | -(CH2)4CH3 | 100 |

This table is a hypothetical representation to illustrate the principle of how alkyl chain length could affect the biological activity of thebaol esters, based on general observations in other classes of compounds.

The aromatic rings of the thebaol core structure present opportunities for substitution that could significantly modulate biological activity. The introduction of various substituents on these rings can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Substituents can be broadly classified as either electron-donating or electron-withdrawing groups. Electron-donating groups, such as methoxy (-OCH3) or hydroxyl (-OH) groups, can increase the electron density of the aromatic ring, which may enhance its interaction with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, which could favor interactions with electron-rich pockets in a target protein.

Computational Approaches in SAR Studies

In the absence of empirical data for this compound, computational methods provide a powerful toolkit for predicting its potential biological activities and guiding the synthesis of future analogs. These in silico techniques can model the interactions between a ligand and its target, and can quantify the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. plos.orgnih.govnih.gov A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), or topological indices that encode information about the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

For this compound, a QSAR study would involve designing a virtual library of analogs with modifications to the acetate group and the thebaol core. By calculating a range of molecular descriptors for these virtual compounds and using a hypothetical or predicted activity value, a QSAR model could be developed to guide the exploration of the SAR of this chemical space.

Table 2: Examples of Molecular Descriptors Potentially Used in a QSAR Study of this compound Analogs

| Descriptor | Description | Potential Influence on Activity |

| LogP | A measure of lipophilicity. | Influences membrane permeability and bioavailability. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and steric fit with the target. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with transport properties and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | The capacity for hydrogen bonding. | Crucial for specific interactions with biological targets. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences long-range electrostatic interactions. |

While direct experimental data on the structure-activity relationships of this compound remains elusive, a theoretical framework for its investigation can be constructed based on established principles of medicinal chemistry and SAR. The presence and position of the acetate moiety, the potential for modification of its alkyl chain, and the substitution patterns on the aromatic core of the thebaol structure all represent key avenues for exploration. Computational approaches, particularly QSAR modeling, offer a powerful means to guide such an investigation in a rational and efficient manner. The insights gained from a comprehensive SAR study of this compound and its analogs could unveil novel biological activities and provide a foundation for the design of new chemical entities with tailored pharmacological profiles.

Ligand-Based and Structure-Based Drug Design Principles

The exploration of the structure-activity relationships (SAR) of acetate esters derived from thebaol, a phenanthrene (B1679779) alkaloid found in the opium poppy, is crucial for the development of novel therapeutic agents. slideshare.netineosopen.org By systematically modifying the chemical structure of this compound and assessing the impact on its biological activity, researchers can elucidate the key molecular features required for potent and selective interaction with its target receptors. This understanding forms the foundation for both ligand-based and structure-based drug design strategies aimed at optimizing the pharmacological profile of this class of compounds.

Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design methodologies provide a powerful approach for the rational design of new molecules. frontiersin.org These methods rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups) that are critical for biological activity.

For this compound derivatives, a ligand-based approach would involve the synthesis and biological evaluation of a library of analogs with systematic modifications to the acetate group and the phenanthrene core. Key structural modifications and their anticipated effects on activity, based on the well-established SAR of morphinan compounds, are outlined in Table 1. slideshare.netpharmacy180.com

Table 1: Postulated Structure-Activity Relationships of this compound Derivatives

| Modification | Rationale | Predicted Effect on Activity |

| Variation of the Acyl Chain Length of the Ester | To probe the size and steric tolerance of the binding pocket. | Shortening or lengthening the acyl chain may increase or decrease binding affinity depending on the pocket dimensions. |

| Introduction of Substituents on the Acyl Group | To explore additional binding interactions such as hydrogen bonding or hydrophobic interactions. | The addition of polar groups (e.g., hydroxyl, amino) or non-polar groups (e.g., alkyl, aryl) could enhance potency and selectivity. |

| Modification of the Phenolic Hydroxyl Group | The phenolic hydroxyl group is a critical feature for the activity of many opioids. iosrjournals.org | Conversion to ethers or esters is likely to decrease analgesic activity. slideshare.netpharmacy180.com |

| Alterations to the Tertiary Amine | The tertiary amine is essential for the opioid activity of morphine and its analogs. pharmacy180.com | The size of the substituent on the nitrogen atom can influence whether the compound acts as an agonist or antagonist. pharmacy180.com |

| Saturation of the C7-C8 Double Bond | This modification in related morphinans often leads to an increase in potency. pharmacy180.com | Dihydro-thebaol acetate derivatives may exhibit enhanced activity. |

By correlating these structural changes with biological activity data, a quantitative structure-activity relationship (QSAR) model can be developed. This computational model can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Structure-Based Drug Design

With the availability of high-resolution crystal structures of opioid receptors, structure-based drug design has become an indispensable tool for the discovery of novel analgesics. frontiersin.orgnih.govwustl.eduunc.edu This approach utilizes the three-dimensional structure of the target protein to design ligands that bind with high affinity and selectivity.

In the context of this compound, a structure-based drug design campaign would commence with the docking of this compound into the binding site of the target receptor, such as the µ-opioid receptor. nih.govnih.gov Molecular docking simulations would predict the preferred binding pose and identify key interactions between the ligand and the receptor's amino acid residues. frontiersin.org

Analysis of the docked pose of this compound would reveal opportunities for structural modifications to enhance binding affinity. For instance, if a specific region of the binding pocket is found to be unoccupied, this compound could be functionalized with a substituent that can form favorable interactions with that region. This iterative process of computational design, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery. nih.govwustl.edu

Furthermore, structure-based design can be employed to develop bitopic ligands, which are molecules designed to interact with both the primary binding site (orthosteric site) and a secondary binding site (allosteric site) on the receptor. wustl.edunih.govthermofisher.com This strategy can lead to compounds with improved pharmacological profiles, such as enhanced potency and reduced side effects. wustl.edunih.gov The design of such bitopic ligands based on the this compound scaffold would involve linking a pharmacophore that binds to the orthosteric site to another moiety that interacts with a known allosteric site on the opioid receptor.

Table 2: Key Amino Acid Interactions in the µ-Opioid Receptor Binding Site

| Amino Acid Residue | Location (Transmembrane Helix) | Potential Interaction with Ligand |

| Asp147 | TM3 | Ionic interaction with the protonated amine of the ligand. |

| Tyr148 | TM3 | Hydrogen bonding with the phenolic hydroxyl group. |

| Lys233 | TM5 | Potential for hydrogen bonding. |

| Trp293 | TM6 | Aromatic stacking interactions with the ligand's aromatic rings. |

| His297 | TM6 | Potential for hydrogen bonding or aromatic interactions. |

| Tyr326 | TM7 | Hydrogen bonding. |

The successful application of both ligand-based and structure-based drug design principles holds significant promise for the development of novel this compound derivatives with optimized therapeutic properties. By leveraging the synergies between computational modeling and synthetic chemistry, researchers can accelerate the discovery of new and improved analgesics.

Preclinical Research Paradigms and in Vitro Pharmacological Investigations of Acetate Compounds

Methodological Considerations for In Vitro Studies

General methodologies for in vitro studies are robust and widely utilized in pharmacology to elucidate the mechanisms of action of novel compounds. These techniques provide foundational data on a compound's biological activity before any potential in vivo testing.

Cell Culture Models and Assays

In the realm of drug discovery, cell culture models are indispensable for initial screening and mechanistic studies. mdpi.compromega.com Both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture systems are employed to assess a compound's effect on cellular processes such as proliferation, viability, and gene expression. mdpi.comnih.gov A variety of cell lines, including cancer cell lines like PC-3, LNCaP, and DU145 for prostate cancer research, or macrophage cell lines for studying anti-inflammatory or anti-infective agents, are routinely used. nih.govmdpi.com Assays to measure cytotoxicity, cell health, and other cellular responses are well-developed and often employ techniques like fluorescence microscopy and plate-based readers for high-throughput screening. sigmaaldrich.com However, no specific cell culture models or assay results have been published for thebaol acetate (B1210297).

Enzyme Assays and Biochemical Profiling

Enzyme assays are critical for determining if a compound can inhibit or activate specific enzymes, providing insight into its potential therapeutic targets. thermofisher.com These assays measure the rate of an enzymatic reaction, and can be designed to detect the production or consumption of a substrate or product. thermofisher.comnih.govnih.gov For instance, assays for enzymes like acetylcholinesterase are used to screen for potential Alzheimer's disease therapeutics. plos.org The biochemical profile of a compound is built by testing it against a panel of relevant enzymes. For acetate-producing enzymes, specific coupled-enzyme assays have been developed to quantify acetate formation. nih.gov There is no information available on any enzyme assays or biochemical profiling that have been conducted on thebaol acetate.

Receptor Binding and Ligand-Target Interactions

Understanding how a compound interacts with its molecular target, often a receptor, is a cornerstone of pharmacological research. Ligand binding assays are fundamental in determining the affinity and specificity of this interaction. giffordbioscience.combmglabtech.com

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method used to characterize the interaction between a ligand and its receptor. oncodesign-services.comsygnaturediscovery.com These assays involve using a radioactively labeled version of a ligand to quantify its binding to a target, which can be in tissue homogenates, cell membranes, or expressed in cell lines. oncodesign-services.comnih.gov Key parameters such as the dissociation constant (Kd), which indicates binding affinity, and the maximum binding capacity (Bmax), which reflects receptor density, can be determined through saturation binding experiments. giffordbioscience.comnih.govumich.edu While this technique is widely used, for example, in studying G protein-coupled receptors, no such data exists for this compound. nih.gov

Competitive Binding Experiments

Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand. oncodesign-services.comd-nb.info These experiments are crucial for screening compound libraries and ranking their potencies. bmglabtech.comumich.edu The results are typically expressed as an IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the inhibition constant (Ki). giffordbioscience.comepa.gov This methodology is standard in drug discovery, but no competitive binding experiments involving this compound have been reported.

Computational Docking and Molecular Dynamics Simulations of Binding

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools used to predict and analyze the interaction between a ligand and its target protein at a molecular level. nih.govfrontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction modes. plos.orgtubitak.gov.tr MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time. frontiersin.orgnih.gov These computational approaches are often used in the early stages of drug design to screen virtual libraries of compounds and prioritize candidates for experimental testing. tubitak.gov.tr There are no published computational studies on the binding of this compound to any biological target.

Investigations into Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms through which this compound may exert biological effects are not currently available in peer-reviewed scientific publications. Thebaol itself is a phenanthrene (B1679779), a class of compounds that has been studied for various biological activities. acs.org However, the specific acetate derivative has not been the subject of focused mechanistic studies.

Signal Transduction Pathway Modulation (e.g., MAPK, NF-κB pathways)

A thorough search of scientific databases reveals no specific studies detailing the modulation of key signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) pathways, by this compound.

In broader contexts, various acetate-containing compounds have been shown to influence these pathways. For instance, 1′-Acetoxychavicol acetate (ACA) has been reported to inhibit the NF-κB pathway in multiple myeloma cells. nih.gov Another compound, 1′-acetoxyeugenol acetate (AEA), has been found to induce apoptosis in ovarian cancer cells through the activation of the MAPK pathway. mdpi.com Phorbol 12-myristate 13-acetate (PMA) is a well-known activator of protein kinase C (PKC), which can subsequently activate both MAPK and NF-κB signaling cascades. mdpi.comnih.gov However, these findings relate to different molecular structures and cannot be extrapolated to this compound without direct experimental evidence.

Biological Process Inhibition or Activation (e.g., NO production, apoptosis)

There is no direct evidence in the scientific literature concerning the effects of this compound on biological processes such as nitric oxide (NO) production or apoptosis.

Screening for Bioactivity in Acetate-Rich Extracts from Natural Sources

No published studies have reported the identification or screening of this compound in acetate-rich extracts from natural sources. Thebaol itself has been isolated from opium. acs.org While methods for the analysis of thebaol and its derivatives exist, there is no indication in the literature that this compound is a naturally occurring compound or has been a target in bioactivity screening programs of natural extracts. nist.gov

Screening programs often utilize methods like gas chromatography-mass spectrometry (GC-MS) to identify bioactive components in plant extracts. innovareacademics.inresearchgate.net For example, ethyl acetate extracts of various plants have been shown to contain a wide range of bioactive compounds with antifungal and other properties. nih.gov However, this compound has not been listed among the compounds identified in such screenings.

Biosynthetic Pathways and Metabolic Transformations of Acetate Moieties

Role of the Acetate (B1210297) Pathway in Natural Product Biosynthesis

The acetate pathway, also referred to as the polyketide pathway, represents a crucial biosynthetic route in a wide range of organisms, including bacteria, fungi, and plants. wikipedia.org It is fundamental for the production of a diverse array of natural products, encompassing both primary metabolites, such as fatty acids essential for cell membranes, and a vast number of secondary metabolites. wikipedia.orgviper.ac.in The pathway's starting point is the two-carbon unit from acetyl-coenzyme A (acetyl-CoA), which is derived from primary metabolism, such as the end product of glycolysis. wikipedia.orgijrpr.com This pathway highlights the intricate connection between central metabolism and the synthesis of specialized, often bioactive, compounds. wikipedia.org

Polyketide biosynthesis is a process analogous to fatty acid synthesis but with greater structural variability in its products. sips.org.in The synthesis begins with a "starter" unit, which is typically acetyl-CoA. sips.org.inqmul.ac.uk The subsequent elongation of the carbon chain occurs through the sequential addition of "extender" units, most commonly derived from malonyl-CoA. qmul.ac.uknih.gov

Malonyl-CoA is formed via the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase, which requires biotin (B1667282) and ATP. sips.org.innih.gov This conversion activates the α-carbon, making it a better nucleophile for the condensation reaction. sips.org.in During the chain extension step, a Claisen condensation occurs between the growing polyketide chain and a malonyl-CoA unit. This reaction is accompanied by a decarboxylation, meaning the CO2 group that was added to form malonyl-CoA is lost. sips.org.in This decarboxylation provides the thermodynamic driving force for the condensation. sips.org.in

The process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Unlike fatty acid synthesis where each condensation is followed by a complete reduction of the keto group, in polyketide synthesis, the reduction steps are optional. wikipedia.org This selective reduction, along with subsequent dehydration and cyclization reactions, leads to the immense structural diversity of polyketides, which include antibiotics, antifungals, and other pharmacologically important compounds. sips.org.inresearchgate.net

| Molecule | Role in Polyketide Synthesis |

| Acetyl-CoA | The primary starter unit, providing the initial two carbons of the polyketide chain. sips.org.inqmul.ac.uk |

| Malonyl-CoA | The most common extender unit, derived from the carboxylation of acetyl-CoA, used for stepwise chain elongation. qmul.ac.uknih.gov |

| Polyketide Synthase (PKS) | A large enzyme complex that catalyzes the iterative condensation reactions to build the polyketide backbone. nih.gov |

| Acyl Carrier Protein (ACP) | A protein domain that carries the growing polyketide chain and the extender units as thioesters during synthesis. ijrpr.comsips.org.in |

Acetate esters, which are responsible for many of the fruity and floral scents in nature, are significant products in various organisms, particularly yeasts and plants. mdpi.comnih.gov Their biosynthesis is predominantly mediated by a class of enzymes known as alcohol O-acyltransferases (AATs). mdpi.comnih.gov

The general mechanism involves the transfer of an acyl group from an activated acyl-coenzyme A (acyl-CoA) molecule to an acceptor alcohol. mdpi.com For the formation of acetate esters, the acyl donor is acetyl-CoA, the most abundant acyl-CoA in the cell. nih.gov The reaction is energetically favorable due to the high-energy thioester bond in acetyl-CoA, which drives the formation of the ester bond with the alcohol. mdpi.com The diversity of acetate esters produced by an organism is therefore dependent on the substrate specificity of its AAT enzymes and the availability of various alcohols, which can themselves be produced through various metabolic pathways. mdpi.comnih.gov

Metabolic Fates and Biotransformation Pathways of Acetate Esters

Once formed, acetate esters can undergo various metabolic transformations. The primary pathway for their breakdown is hydrolysis, which cleaves the ester bond. This process is critical for both the catabolism of natural esters and the metabolic processing of xenobiotic compounds containing acetate ester functionalities.

The cleavage of the ester bond in acetate esters is an enzymatic process known as hydrolysis or deacetylation. This reaction is catalyzed by a broad class of enzymes called esterases (EC 3.1.1.x), which include lipases, acetylesterases, and deacetylases. researchgate.netnih.govemerginginvestigators.org The reaction involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a carboxylic acid (acetate) and an alcohol. emerginginvestigators.org

Under aqueous physiological conditions, the thermodynamic equilibrium favors hydrolysis over ester formation. mdpi.com The mechanism often involves a catalytic triad (B1167595) of amino acid residues (e.g., Serine-Histidine-Aspartate) in the enzyme's active site. emerginginvestigators.org The serine's hydroxyl group acts as a nucleophile, attacking the ester and forming a transient acyl-enzyme intermediate, releasing the alcohol product. Subsequently, a water molecule hydrolyzes this intermediate, releasing the acetate and regenerating the enzyme for another catalytic cycle. emerginginvestigators.org Deacetylation is a crucial and often rate-limiting step in the breakdown of more complex molecules, such as the biodegradation of acetylated polymers. researchgate.netacs.org

| Enzyme Class | Function | Example Substrates |

| Esterases/Lipases | Catalyze the hydrolysis of ester bonds. researchgate.netemerginginvestigators.org | Lipids, 4-nitrophenyl acetate, various acetate esters. emerginginvestigators.org |

| Acetylesterases | Specifically remove acetyl groups from esters or acetylated polymers. researchgate.net | Acetylated xylan, cellulose (B213188) acetate. researchgate.netmdpi.com |

| Histone Deacetylases (HDACs) | Catalyze the hydrolysis of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govplos.org | Acetylated lysine residues in proteins. nih.gov |

Thebaol acetate, also known as 4-O-acetylthebaol, is an acetylated derivative of thebaol. unodc.org Thebaol itself is recognized as a metabolite of thebaine, a natural opium alkaloid. nih.govresearchgate.netwdh.ac.id The metabolic pathway suggests that thebaine can be transformed into thebaol within biological systems. wdh.ac.id

The presence of this compound is often noted in the forensic analysis of heroin samples, where it is considered an impurity or a marker related to the manufacturing process or the thebaine content of the source material. unodc.orgnih.gov The metabolism of acetylated opiate derivatives often involves deacetylation. A classic example is the metabolism of heroin (diacetylmorphine), which is rapidly deacetylated in the blood to its active metabolite, 6-acetylmorphine (B159328) (a primary metabolite), and subsequently to morphine (a secondary metabolite). nih.gov This indicates that enzymatic hydrolysis is a key biotransformation pathway for such compounds. Therefore, a plausible metabolic fate for this compound would be deacetylation to form thebaol and acetate.

| Precursor/Compound | Related Metabolite(s) | Context |

| Thebaine | Thebaol nih.govresearchgate.net | Natural alkaloid metabolism. |

| This compound (Acetylthebaol) | Thebaol (putative) | Expected product of deacetylation. |

| Heroin (Diacetylmorphine) | 6-Acetylmorphine, Morphine nih.gov | Rapid sequential deacetylation in vivo. |

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast range of endogenous and exogenous compounds, including a majority of clinically used drugs. aacrjournals.orgbiomolther.org These enzymes are primarily located in the liver and are responsible for catalyzing Phase I metabolic reactions, such as oxidation, reduction, and hydroxylation, which generally serve to make lipophilic compounds more water-soluble for easier excretion. aacrjournals.org

CYP enzymes are heavily involved in the metabolism of acetate ester drugs. For instance, CYP3A4 is the main enzyme responsible for the metabolism of medroxyprogesterone (B1676146) acetate and the synthetic antimalarial drug OZ439. nih.govnih.gov The metabolism of these compounds can be significantly affected by other drugs that inhibit or induce CYP3A4. biomolther.orgnih.gov Given that CYP enzymes are known to metabolize opiates and other alkaloids, it is highly probable that they are involved in the biotransformation of thebaine and its derivatives, such as thebaol and this compound. aacrjournals.org This involvement could include demethylation, hydroxylation, or other oxidative transformations of the core phenanthrene (B1679779) structure, in addition to any deacetylation reactions.

Advanced Theoretical and Computational Chemistry for Thebaol Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing highly accurate and quantitative data on molecular systems. acs.org These methods are used to predict the behavior of molecules, offering insights into their electronic structure, which governs their reactivity and physical properties. acs.org For molecules like thebaol acetate (B1210297), these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to understanding its chemical characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. auctoresonline.orgauctoresonline.org It is a widely used tool in chemistry and materials science for interpreting and predicting the behavior of complex systems at an atomic level. auctoresonline.orgauctoresonline.org In the context of opioid-related molecules, DFT calculations are employed to study their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netbiomedres.usbiomedres.us The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and stability. mdpi.comdergipark.org.tr

For instance, DFT studies on morphine have been used to understand its antioxidant mechanism by analyzing its HOMO energy, ionization potential, and bond dissociation energies. researchgate.net Such calculations help identify the most likely sites for chemical reactions, such as radical abstraction. researchgate.net Similarly, DFT has been applied to thebaine and its derivatives to calculate quantum chemical descriptors like total energy, HOMO-LUMO energies, and electrophilicity index, which help in understanding their stability and reactivity in reactions like the Diels-Alder reaction. biomedres.usbiomedres.us

While direct DFT data for thebaol acetate is scarce, an analysis would likely focus on how the acetate group influences the electronic properties of the thebaol core. The table below illustrates the type of data that would be generated from a DFT study, using representative values from studies on related alkaloids to provide context.

Illustrative DFT Electronic Properties for an Opioid Alkaloid Scaffold

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.48 eV | Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. researchgate.net |

| LUMO Energy | -0.55 eV | Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 4.93 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. biomedres.us |

| Chemical Potential (μ) | -3.015 eV | Indicates the molecule's stability against decomposition. mdpi.com |

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and the relationship between its different spatial arrangements (conformers) and their energies. rsc.orgmdpi.com This is particularly important for pharmacologically active molecules, as their biological activity is often dependent on adopting a specific conformation to interact with a biological target. nih.gov

Computational methods, often employing DFT, are used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. rsc.orgmdpi.com For opioid alkaloids like morphine and thebaine derivatives, conformational studies have been performed to understand how substituents and intramolecular interactions, such as hydrogen bonding, influence the preferred shape of the molecule. rsc.orgnih.gov For example, studies on morphine have explored the multiple conformers arising from the rotation of its hydroxyl groups and the inversion of the nitrogen atom's lone pair, finding that in aqueous solution, a dozen conformers can coexist within a relatively small energy range. rsc.org

Illustrative Conformational Analysis Data for an Opioid Alkaloid

| Conformer | Key Dihedral Angle(s) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 (Chair) | τ1 = 60°, τ2 = 180° | 0.00 | 75.5 |

| Conformer 2 (Twist-Boat) | τ1 = -55°, τ2 = -65° | +2.5 | 20.1 |

| Conformer 3 (Boat) | τ1 = 0°, τ2 = 0° | +4.8 | 4.4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comuitm.edu.my This technique allows researchers to observe the dynamic behavior of molecules, providing insights that are not accessible from static structural models. researchgate.net In the context of pharmacology, MD simulations are invaluable for studying how a ligand like this compound might interact with its biological target, such as a receptor or enzyme, or how it behaves in a solvent environment like water. mdpi.comnih.gov

For opioid alkaloids, MD simulations have been extensively used to investigate their binding to opioid receptors. researchgate.netnih.gov These studies can reveal detailed information about the binding process, including the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes induced in the receptor upon binding. nih.govmdpi.com For example, MD simulations of morphine and fentanyl bound to the μ-opioid receptor have shown how these ligands form stable hydrogen bonds and other interactions within the receptor's binding pocket, and how these interactions differ between agonists and antagonists. researchgate.netnih.gov Simulations can also model the behavior of these molecules in different environments, such as their interaction with and permeation through lipid membranes. mdpi.comuitm.edu.my

An MD simulation of this compound could be used to predict its binding mode with a target protein or to understand its solvation properties. The table below illustrates typical data obtained from MD simulations, using examples from studies on opioid-receptor complexes.

Illustrative Data from MD Simulation of a Ligand-Receptor Complex

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | Measures the stability of the ligand's position in the binding site; lower values indicate a more stable pose. mdpi.com |

| Protein RMSD | 2.1 ± 0.4 Å | Indicates conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Occupancy (e.g., with Asp147) | 85% | Shows the percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and importance for binding. nih.gov |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | An estimation of the binding affinity between the ligand and the protein. |

Cheminformatics and Data Mining for this compound Analogues and Related Compounds

Cheminformatics involves the use of computational tools to analyze chemical data, which is essential in modern drug discovery for handling large datasets of molecules and their properties. frontiersin.org These methods are applied to design, store, retrieve, and analyze information about chemical compounds and their biological activities. frontiersin.org For a compound like this compound, cheminformatics approaches would be critical for exploring its chemical space and identifying analogues with potentially improved properties.

Key applications of cheminformatics include the development of Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.com QSAR models attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For opioid-like molecules, QSAR models have been developed to predict the binding affinity of new, unclassified structures to the μ-opioid receptor. unict.it This involves generating molecular descriptors that encode the physicochemical properties of the molecules and using machine learning algorithms to build a predictive model. unict.it

Another important area is the analysis of chemical space. By generating a virtual library of this compound analogues through theoretical scaffold-hopping or other generative models, cheminformatics tools can be used to analyze the diversity of the library and prioritize which compounds to synthesize and test. tandfonline.comunict.it This approach accelerates the hit-to-lead optimization process in drug discovery. pharmafeatures.com

Predictive Modeling of Chemical Transformations and Degradation Pathways

Predictive modeling can be used to forecast the potential chemical transformations and degradation pathways of a molecule under various environmental or biological conditions. nih.govnumberanalytics.com This is important for understanding a compound's stability, metabolism, and potential environmental fate. doi.org

For alkaloids, which can be sensitive to factors like light and heat, understanding their degradation is crucial. doi.org Studies on the degradation of opioids in aquatic environments have identified that processes like biodegradation, hydrolysis, and sorption can all contribute to their attenuation, though with varying importance for different compounds. mdpi.com For example, for some opioids, biodegradation is the most significant degradation pathway. mdpi.com

Computational tools like PathPred leverage databases of known enzymatic reactions to predict multi-step metabolic pathways for new compounds. nih.gov This tool uses chemical transformation patterns to infer plausible degradation routes. nih.gov For this compound, a predictive model could be developed to identify its likely degradation products. Based on its structure, potential pathways would include the hydrolysis of the acetate ester to yield thebaol, followed by oxidative degradation of the phenanthrene (B1679779) core, which is a common pathway for related polycyclic aromatic compounds. The biosynthesis of morphine from thebaine, for instance, involves steps like O-demethylation and enol ether hydrolysis, which could be analogous to potential metabolic transformations of this compound. naturalproducts.net

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Thebaol Acetate, and how do they influence experimental design?

- Methodological Answer : Key properties include solubility, stability, and partition coefficients, which determine solvent selection, storage conditions, and bioavailability studies. Use techniques like HPLC for purity assessment (>98%), differential scanning calorimetry (DSC) for thermal stability, and NMR spectroscopy for structural validation. Solubility profiles in polar vs. non-polar solvents (e.g., DMSO, ethanol) should guide in vitro assay design to avoid solvent-induced artifacts .

Q. What standardized protocols exist for synthesizing and purifying this compound in academic settings?

- Methodological Answer : Synthesis typically involves esterification of Thebaol with acetic anhydride under controlled pH (6.5–7.5) and temperature (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Validate using GC-MS or LC-TOF to confirm absence of byproducts like unreacted Thebaol or diacetylated derivatives .

Q. How can researchers verify this compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 4–12 weeks; analyze degradation via TLC or HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor absorbance shifts (λmax 270–300 nm).

- Hydrolytic Stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variability in cell lines, assay conditions, or metabolite interference. Mitigate via:

- Comparative Meta-Analysis : Pool data from ≥5 independent studies; apply Cochran’s Q-test to assess heterogeneity.

- Standardized Assay Conditions : Use harmonized protocols (e.g., ISO 10993-5 for cytotoxicity) with internal controls (e.g., reference inhibitors).

- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .

Q. How to design a dose-response study for this compound’s neuroprotective effects while minimizing cytotoxicity?

- Methodological Answer :

- Pilot Range-Finding : Test 0.1–100 µM in primary neuronal cultures (MTT assay).

- EC50/IC50 Determination : Use nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustment.

- Selectivity Index : Calculate ratio of cytotoxic concentration (CC50) to effective concentration (EC50); aim for SI >10. Include positive controls (e.g., memantine for NMDA receptor antagonism) .

Q. What advanced computational models predict this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or NAMD with CHARMM36 force field to model lipid bilayer permeation (e.g., POPC membranes).

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite for binding affinity predictions to targets like G-protein-coupled receptors (GPCRs). Validate with SPR or ITC for kinetic binding data .

Q. How can researchers optimize this compound formulations for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size <100 nm) or polymeric nanoparticles (PLGA).

- BBB Permeability Assays : Use in vitro models (hCMEC/D3 cells) or in situ brain perfusion in rodents. Measure logBB values (brain/blood concentration ratio) via LC-MS.

- Prodrug Design : Introduce cleavable ester groups to improve lipophilicity (logP >3) .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.